5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound classified under imidazolidine-2,4-diones. Its structure features a bromophenyl group and a methyl group attached to the imidazolidine ring, which significantly influences its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The compound has the CAS number 956796-80-8 and is recognized for its unique properties due to the presence of the bromine atom .
This compound can be sourced from chemical suppliers and is cataloged in databases such as PubChem. It is classified as an organic compound with the molecular formula C10H9BrN2O2, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms . The IUPAC name for this compound is 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione.
The synthesis of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione typically involves a multi-step reaction process:
In industrial settings, continuous flow reactors may be used to enhance mixing and heat transfer, improving yield and purity. Automated systems can precisely control reaction parameters.
The molecular structure of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione consists of a five-membered imidazolidine ring with two carbonyl groups (diones) at positions 2 and 4. The bromophenyl group is attached at position 5 along with a methyl group.
The compound can undergo various chemical reactions:
These reactions can be influenced by altering conditions such as temperature, solvent choice, and catalyst type.
The presence of functional groups such as bromine enhances reactivity towards nucleophiles, making it a versatile building block in organic synthesis .
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione has several applications:
This compound's unique structure and reactivity make it a subject of interest across multiple scientific disciplines.
The hydantoin (imidazolidine-2,4-dione) scaffold represents a privileged structure in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capacity. 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (CAS 92046-06-5) exemplifies strategic molecular hybridization, merging the thiophene-bromide pharmacophore with the hydantoin core. This design leverages the bioisosteric relationship between the bromothiophene moiety and aromatic systems in bioactive molecules, while the 5-methyl group enhances steric control of the C5 chiral center [1] [3]. The compound's molecular formula (C₈H₇BrN₂O₂S) and weight (275.12 g/mol) reflect a balanced lipophilicity (LogP ~2.8 predicted), facilitating membrane penetration [1] [2]. As shown in Table 1, key molecular descriptors position it advantageously for bioactivity:
Table 1: Molecular Properties of 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
| Property | Value |
|---|---|
| CAS Registry Number | 92046-06-5 |
| Molecular Formula | C₈H₇BrN₂O₂S |
| Molecular Weight | 275.12 g/mol |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 2 (thiophene-hydantoin linkage) |
| Topological Polar Surface Area | 58.1 Ų |
| SMILES | CC1(C(=O)NC(=O)N1)C2=CC=C(S2)Br |
Design strategies specifically optimize the C5 substituent for target engagement. The 5-methyl group restricts conformational flexibility, while the 5-(5-bromothiophen-2-yl) group provides a planar, electron-rich aromatic system suitable for π-stacking interactions and cross-coupling reactions for further derivatization [2] [3]. This aligns with bioinspired approaches observed in marine natural products like aplysinopsin, where similar imidazolidinedione-heteroaryl hybrids demonstrate potent antiplasmodial activity (IC₅₀ = 1.69 μM against chloroquine-resistant P. falciparum) [3].
Synthesis of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione typically follows a multi-step sequence starting from functionalized thiophene precursors. A common route involves:
Alternative routes employ transition-metal catalyzed cross-coupling on pre-formed hydantoins. For instance, 5-methyl-5-(thiophen-2-yl)imidazolidine-2,4-dione can be brominated selectively at the thiophene 5-position using bromine in acetic acid or N-bromosuccinimide (NBS) in DMF at 0-5°C [2]. This method offers regioselectivity crucial for subsequent Suzuki or Heck couplings to generate derivative libraries. The bromine atom's ortho-position relative to the hydantoin linkage enhances its reactivity in palladium-catalyzed reactions by reducing steric hindrance [2] [8].
Critical yield improvements hinge on optimizing cyclocondensation parameters. Key variables include:
Post-cyclization functionalization via cross-coupling requires precise control. The C5-bromothiophene moiety undergoes Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ base in toluene/water (3:1) at 80°C. Catalyst poisoning by the hydantoin sulfur is mitigated by ligand engineering – bulkier ligands like XPhos enhance yields to >85% [3]. Sonogashira reactions with terminal alkynes necessitate copper co-catalyst reduction (CuI < 1 mol%) to prevent alkyne homocoupling [8].
Table 2: Reaction Optimization Parameters for Key Synthetic Steps
| Reaction Step | Optimal Conditions | Yield Improvement | Key Challenge Mitigated |
|---|---|---|---|
| Cyclocondensation | ZnCl₂ (10 mol%), DMF, 110°C, 4h, pH 7.5 | 75% → 88% | Hydrolysis side products |
| Suzuki Coupling (R = Ph) | Pd(PPh₃)₄ (5 mol%), K₂CO₃, Toluene/H₂O, 80°C, XPhos | 60% → 86% | Catalyst deactivation by S-heteroatom |
| Regioselective Bromination | NBS (1.05 eq), DMF, 0°C, dark conditions | 90% | Dibromination |
Crystallographic analysis of analogs (e.g., 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) confirms the dihedral angle between hydantoin and aryl rings (~65°) influences packing efficiency and hydrogen-bonded chain formation (N-H⋯O=C), critical for purification and crystal engineering [7].
The spatial orientation of the bromine atom and methyl group dictates target affinity. Bioactivity studies on imidazolidinedione derivatives reveal:
Table 3: Substituent Effects on Antiplasmodial Activity
| C5 Aryl Group | C5 Substituent | P. falciparum W2 IC₅₀ (µM) | Selectivity Index (Mammalian/Parasite) |
|---|---|---|---|
| 5-Bromothiophen-2-yl | Methyl | 4.98–11.95 | >10 |
| 4-Bromophenyl | Methyl | >20 | <2 |
| Thiophen-2-yl | H | 15.8 ± 2.3 | ~3 |
| 4-Fluorophenyl | Methyl | 28.4 ± 4.1 | ~1.5 |
The 5-methyl group’s stereochemistry also modulates bioactivity. (S)-enantiomers display 2–3 fold greater activity than (R)-counterparts or racemates in chiral analogs like (5S)-5-methylimidazolidine-2,4-dione, underscoring enantioselective target recognition [3] [5]. This structure-activity relationship (SAR) informs lead optimization targeting Bcl-2 inhibition (e.g., compound 8k) and anti-inflammatory applications where hydantoins reduce acetic acid-induced writhing in mice by >80% at 200 mg/kg [4] [6].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6